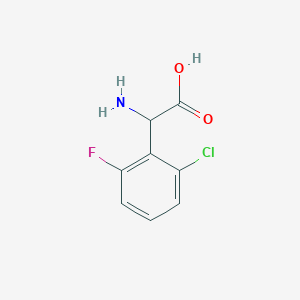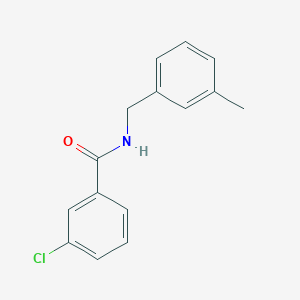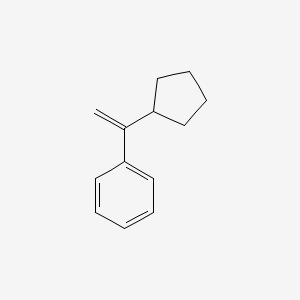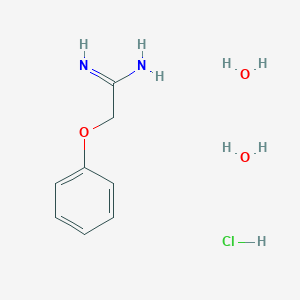
Aziridine;2-(oxiran-2-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine;2-(oxiran-2-yl)oxirane, commonly known as polyethylene, is a versatile synthetic resin made from the polymerization of ethylene. It is a member of the polyolefin family and is the most widely used plastic globally. Polyethylene is utilized in various products, ranging from clear food wrap and shopping bags to detergent bottles and automobile fuel tanks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyethylene is synthesized through the polymerization of ethylene gas. The process involves passing ethylene gas through a catalyst at high temperatures. The polymer chains grow by linking together to form long, repeating chains . There are several methods for polyethylene synthesis, including:
High-Pressure Polymerization: This method involves polymerizing ethylene at very high pressures (up to 3000 atmospheres) and temperatures (up to 300°C). This process produces low-density polyethylene (LDPE).
Ziegler-Natta Polymerization: This method uses catalysts such as titanium chloride and triethylaluminum at lower pressures and temperatures to produce high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).
Industrial Production Methods
Industrial production of polyethylene typically involves large-scale polymerization reactors where ethylene gas is polymerized using catalysts. The process can be continuous or batch, depending on the desired product and production scale. The polymer is then extruded, pelletized, and further processed into various forms .
Chemical Reactions Analysis
Types of Reactions
Polyethylene undergoes several types of chemical reactions, including:
Oxidation: Polyethylene can be oxidized to form various oxidation products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Halogenation, such as chlorination and bromination, can occur, leading to the formation of halogenated polyethylene.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or ozone in the presence of catalysts.
Reduction: Requires reducing agents like hydrogen gas in the presence of metal catalysts.
Substitution: Halogenation reactions use halogen gases or halogen-containing compounds.
Major Products
Oxidation: Produces alcohols, ketones, and carboxylic acids.
Reduction: Produces reduced forms of polyethylene.
Substitution: Produces halogenated polyethylene.
Scientific Research Applications
Polyethylene has numerous applications in scientific research, including:
Chemistry: Used as a base material for creating various chemical compounds and composites.
Biology: Utilized in the production of laboratory equipment, such as petri dishes and pipettes.
Medicine: Used in medical devices, prosthetics, and drug delivery systems.
Industry: Employed in packaging, construction materials, and automotive components
Mechanism of Action
Polyethylene exerts its effects primarily through its physical properties. It is chemically inert, hydrophobic, and has a high molecular weight, which contributes to its stability and durability. The polymer chains form a dense, interlinked network that provides strength and flexibility .
Comparison with Similar Compounds
Polyethylene is often compared with other polyolefins, such as polypropylene. While both are used in similar applications, they have distinct differences:
Polypropylene: Has a higher melting point and is more chemically resistant, making it suitable for harsher environments
Polyvinyl Chloride (PVC): More rigid and less flexible than polyethylene, used in construction and piping.
Similar Compounds
- Polypropylene
- Polyvinyl Chloride (PVC)
- Polystyrene
- Polyethylene Terephthalate (PET)
Polyethylene’s unique combination of properties, such as flexibility, chemical resistance, and ease of processing, makes it a highly versatile material in various fields.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
aziridine;2-(oxiran-2-yl)oxirane |
InChI |
InChI=1S/C4H6O2.C2H5N/c1-3(5-1)4-2-6-4;1-2-3-1/h3-4H,1-2H2;3H,1-2H2 |
InChI Key |
VCFQWUGRKGRPPY-UHFFFAOYSA-N |
SMILES |
C1CN1.C1C(O1)C2CO2 |
Canonical SMILES |
C1CN1.C1C(O1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-benzylidene-1-(3-chlorophenyl)-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1636876.png)








![3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1636928.png)



